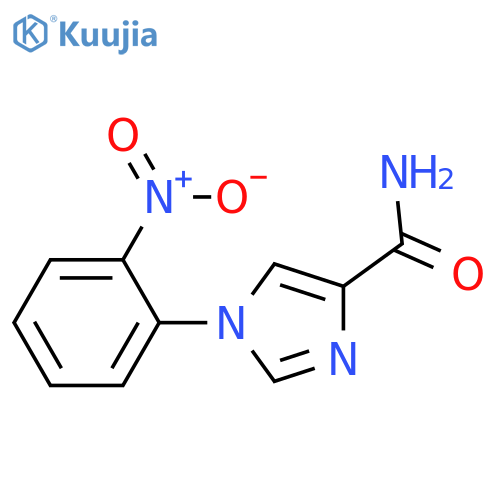

Cas no 1427011-11-7 (1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide)

1427011-11-7 structure

商品名:1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide

CAS番号:1427011-11-7

MF:C10H8N4O3

メガワット:232.195521354675

CID:5218755

1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 化学的及び物理的性質

名前と識別子

-

- 1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide

-

- インチ: 1S/C10H8N4O3/c11-10(15)7-5-13(6-12-7)8-3-1-2-4-9(8)14(16)17/h1-6H,(H2,11,15)

- InChIKey: LDESNMCURKHACG-UHFFFAOYSA-N

- ほほえんだ: C1N(C2=CC=CC=C2[N+]([O-])=O)C=C(C(N)=O)N=1

1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503899-1g |

1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide |

1427011-11-7 | 97% | 1g |

$735 | 2023-01-02 |

1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1427011-11-7 (1-(2-Nitro-phenyl)-1H-imidazole-4-carboxylic acid amide) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量